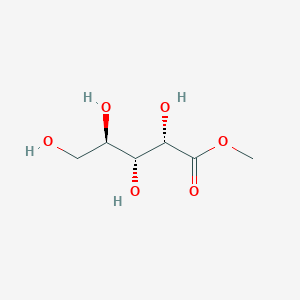
Methyl arabinonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl arabinonate: is an organic compound derived from D-arabinonic acid. It is an ester formed by the reaction of D-arabinonic acid with methanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Methyl arabinonate can be synthesized through the esterification of D-arabinonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of D-arabinonic acid, methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired ester.
化学反応の分析
Types of Reactions:
Hydrolysis: Methyl arabinonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield D-arabinonic acid and methanol.
Oxidation: The compound can be oxidized to form D-arabinonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Hydrolysis: D-arabinonic acid and methanol.
Oxidation: Various oxidized derivatives of D-arabinonic acid.
Reduction: Alcohol derivatives of D-arabinonic acid.
科学的研究の応用
Chemistry: Methyl arabinonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study metabolic pathways involving pentose sugars. It is also used in the synthesis of nucleoside analogs for antiviral research.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of D-arabinonic acid, methyl ester involves its conversion to D-arabinonic acid in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond. The resulting D-arabinonic acid can then participate in various metabolic pathways, influencing cellular processes.
類似化合物との比較
D-Arabinonic acid: The parent compound of D-arabinonic acid, methyl ester.
D-Arabinose: A related sugar that can be converted to D-arabinonic acid.
D-Arabinono-1,4-lactone: A lactone derivative of D-arabinonic acid.
Uniqueness: Methyl arabinonate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid. This esterification enhances its solubility in organic solvents and alters its reactivity, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
15909-68-9 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |
InChIキー |
JWILWRLEBBNTFH-WDCZJNDASA-N |
SMILES |
COC(=O)C(C(C(CO)O)O)O |
異性体SMILES |
COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
COC(=O)C(C(C(CO)O)O)O |
Key on ui other cas no. |
23009-76-9 15909-68-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















